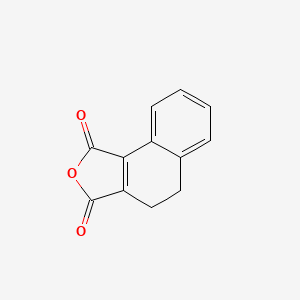

6-羟基-2-苯并恶唑啉酮

描述

6-Hydroxy-2-benzoxazolinone (6-HBO) is a naturally occurring organic compound found in a variety of plants and fungi. It is a member of the benzoxazolinone family, which is known for its potent biological activity. 6-HBO has been studied for its potential applications in numerous fields, including medicine, agriculture, and biotechnology. 6-HBO has been found to have a variety of effects on the body, including anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 6-HBO may be useful in the treatment of certain diseases, including cancer and Alzheimer’s disease.

科学研究应用

化感物质特性和微生物转化

6-羟基-2-苯并恶唑啉酮 (6-HBOA) 是一种存在于小麦、黑麦和玉米等农作物中的著名化感物质。它主要以糖苷的形式存在,在植物受伤或昆虫侵袭时转化为苯并恶唑啉酮。土壤中的微生物转化对于利用这些农作物的化感作用至关重要,因为它们可以抑制杂草和土传疾病。转化产物包括氨基苯恶嗪酮、丙二酰胺和乙酰胺。了解这种微生物转化对于有目的地利用这些农作物的化感特性至关重要 (Fomsgaard、Mortensen 和 Carlsen,2004)。

化感相互作用和植物-真菌动态

在玉米中,苯并恶唑啉酮的解毒涉及植物、土壤微生物和内生真菌(如镰刀菌镰刀菌)之间的复杂相互作用。这些相互作用对于植物抵御化感攻击至关重要,并且受各种生物和非生物因素(包括除草剂)的影响。该动态涉及苯并恶唑啉酮转化为不同的化合物,如 2-乙酰氨基苯酚 (AAP) 和邻羟基苯基丙二酰胺酸 (OHPMA),展示了化感相互作用的复杂网络 (Knop 等人,2007)。

植物化学筛选和抗炎应用

6-HBOA 被鉴定为常绿灌木叶下珠 Linn 中的植物成分,在治疗炎性疾病方面显示出前景。它是 COX-2/5-LOX 酶抑制剂的一部分,以其抗炎作用而闻名。计算研究表明,6-HBOA 及其衍生物可能导致开发 COX-2/5-LOX 酶的双重抑制剂,为新型抗炎治疗提供了一条潜在途径 (Saranya 等人,2014)。

抗菌和抗真菌活性

6-HBOA 已显示出显着的抗真菌和抗菌活性。它对镰刀菌等真菌具有效力,并且已被确定为抑制土壤杆菌(一种细菌)生长的已测试松果体产品中最有效的抑制剂。这展示了其在抗菌应用中的潜力 (Wang 和 Ng,2002)。

生态毒理表征

涉及 6-HBOA 及其转化产物的生态毒理学研究突出了它们重大的生态影响。这些研究包括表征这些化合物对蚤状水蚤等生物的毒性作用,强调了了解其环境影响和行为的重要性 (Lo Piparo 等人,2006)。

植物生长和杂草管理

研究还指出了 6-HBOA 在管理植物生长和杂草干扰中的作用。例如,它可以影响各种植物物种的萌发和生长,并在幼苗生长期间管理杂草方面有影响,表明其在旨在作物保护和优化产量的农业实践中具有潜在用途 (Oliveros-Bastidas 等人,2021)。

作用机制

Target of Action

It is known to be a versatile chemical compound with various applications in scientific research.

Mode of Action

It is known to serve as a building block in synthesis and exhibits potent antioxidant properties.

Biochemical Pathways

6-Hydroxy-2-benzoxazolinone has been identified as a Biological Nitrification Inhibitor (BNI) compound . It inhibits the conversion of ammonia (NH3) to hydroxylamine (NH2OH) and NH2OH to nitrite (NO2-) in Nitrosomonas europaea, suggesting that it blocks both the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .

Result of Action

It is known to display promising bioactivity, making it valuable in drug discovery and development.

Action Environment

It is known that the bni activity of this compound can be reduced due to biodegradation by soil microbes .

未来方向

Recent research shows that, in addition to their central role in the maize chemical defense repertoire, benzoxazinoids may have important functions in regulating other defense responses, flowering time, auxin metabolism, iron uptake, and perhaps aluminum tolerance . Investigation of natural variation in maize benzoxazinoid accumulation, which is greatly facilitated by recent genomics advances, will have a major impact in this research area by leading to the discovery of previously unknown genes and functions of benzoxazinoid metabolism .

生化分析

Biochemical Properties

6-Hydroxy-2-benzoxazolinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is involved in the biosynthesis of benzoxazinoids, a class of indole-derived plant metabolites .

Cellular Effects

The effects of 6-Hydroxy-2-benzoxazolinone on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 6-Hydroxy-2-benzoxazolinone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 6-Hydroxy-2-benzoxazolinone can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of 6-Hydroxy-2-benzoxazolinone can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

6-Hydroxy-2-benzoxazolinone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, 6-Hydroxy-2-benzoxazolinone is transported and distributed in a specific manner. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

The subcellular localization of 6-Hydroxy-2-benzoxazolinone and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

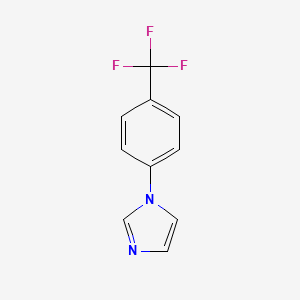

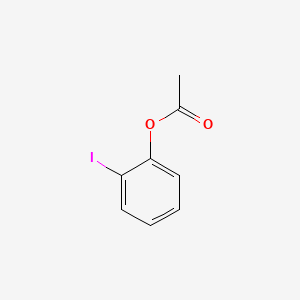

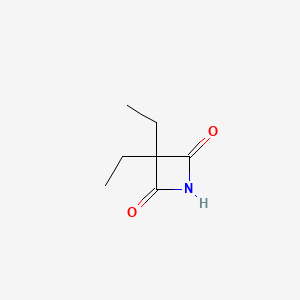

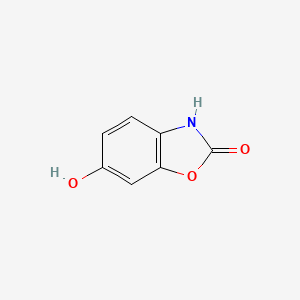

IUPAC Name |

6-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYXDPMPFOQCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228855 | |

| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78213-03-3 | |

| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-2-benzoxazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-Hydroxy-2-benzoxazolinone (Hy-BOA) impact weed growth compared to other benzoxazinoids?

A1: The research indicates that Hy-BOA negatively affects the early growth of Cassia occidentalis, Echinochloa crus-galli, and Phalaris minor by inhibiting root and shoot elongation. [] While Hy-BOA demonstrated a significant inhibitory effect, it was not as potent as 3-Methyl-2-benzoxazolinone (Me-BOA) and 6-Methoxy-2-benzoxazolinone (M-BOA). The least potent benzoxazinoid tested was 2-benzoxazolinone (BOA). [] This suggests that the structural differences between these compounds contribute to their varying levels of phytotoxicity.

Q2: Which weed species tested were most susceptible to the effects of 6-Hydroxy-2-benzoxazolinone (Hy-BOA)?

A2: The study found that Echinochloa crus-galli and Phalaris minor were more sensitive to benzoxazinoid treatment, including Hy-BOA, compared to Cassia occidentalis. [] This difference in sensitivity could be attributed to variations in their uptake, metabolism, or target site sensitivity to benzoxazinoids. Further research is needed to understand the specific mechanisms underlying these observations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。